molecular formula C15H18N2O3S B500520 2-ethoxy-4-methyl-N-(3-pyridinylmethyl)benzenesulfonamide CAS No. 915930-37-9

2-ethoxy-4-methyl-N-(3-pyridinylmethyl)benzenesulfonamide

Cat. No.: B500520
CAS No.: 915930-37-9
M. Wt: 306.4g/mol
InChI Key: DWRVTNWSEYVKMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-4-methyl-N-(3-pyridinylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C15H18N2O3S and a molecular weight of 306.38 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-4-methyl-N-(3-pyridinylmethyl)benzenesulfonamide typically involves the reaction of 2-ethoxy-4-methylbenzenesulfonyl chloride with 3-pyridinylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-4-methyl-N-(3-pyridinylmethyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-ethoxy-4-methyl-N-(3-pyridinylmethyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethoxy-4-methyl-N-(3-pyridinylmethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethoxy-4-methyl-N-(3-pyridinylmethyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research applications .

Properties

IUPAC Name

2-ethoxy-4-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-3-20-14-9-12(2)6-7-15(14)21(18,19)17-11-13-5-4-8-16-10-13/h4-10,17H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRVTNWSEYVKMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C)S(=O)(=O)NCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.